An In-Depth Technical Guide to the Structural Properties and Stereochemistry of D-Methionine Sulfoximine
An In-Depth Technical Guide to the Structural Properties and Stereochemistry of D-Methionine Sulfoximine
Abstract
This technical guide provides a comprehensive exploration of the structural properties and stereochemistry of D-methionine sulfoximine (D-MSO), a molecule of significant interest in the fields of neuroscience and drug development. While its L-isomer, L-methionine sulfoximine, is a well-documented convulsant and an irreversible inhibitor of glutamine synthetase, the D-isomers are characterized by a notable lack of biological activity. This guide will delve into the nuanced stereochemical features that underpin this critical difference, offering researchers, scientists, and drug development professionals a detailed understanding of D-MSO's molecular architecture. We will examine its chirality, the nature of its four stereoisomers, and the structural data available from crystallographic studies of related isomers. Furthermore, this guide will present available methodologies for the synthesis and chiral separation of methionine sulfoximine isomers, alongside an analysis of its spectroscopic characteristics.
Introduction: The Significance of Stereochemistry in Methionine Sulfoximine
Methionine sulfoximine (MSO) is a synthetic amino acid analog of methionine where the sulfur atom is oxidized and imidated, creating a sulfoximine moiety. This modification introduces a new chiral center at the sulfur atom, in addition to the inherent chirality of the α-carbon of the amino acid backbone. Consequently, methionine sulfoximine exists as a mixture of four stereoisomers. The biological activity of MSO is profoundly dictated by its stereochemistry. It is the L-methionine-S-sulfoximine isomer that is responsible for the potent inhibition of glutamine synthetase and the induction of convulsive seizures[1]. In contrast, the D-isomers of methionine sulfoximine are largely considered to be biologically inactive. This stereospecificity makes D-methionine sulfoximine a valuable tool for control experiments in neuroscience research and a critical consideration in the development of any potential therapeutic agents targeting glutamine synthetase or related pathways.
Molecular Structure and Chirality
The fundamental structure of methionine sulfoximine consists of a butanoic acid backbone with an amino group at the α-position (C2) and a methylsulfonimidoyl group at the C4 position. The IUPAC name for the L-isomer is (2S)-2-Amino-4-(S-methylsulfonimidoyl)butanoic acid[2].
Dual Chiral Centers
D-methionine sulfoximine possesses two chiral centers:
-
The α-Carbon (C2): As with all α-amino acids (except glycine), the α-carbon of methionine is a stereocenter. In D-methionine sulfoximine, this center has the R configuration.
-
The Sulfur Atom: The sulfoximine group, with four different substituents (an oxygen atom, an imido group, a methyl group, and the butyl chain of the methionine backbone), is also a chiral center. This center can exist in either the R or S configuration.
The presence of these two chiral centers gives rise to four possible stereoisomers of methionine sulfoximine:
-
L-(S)-methionine sulfoximine
-
L-(R)-methionine sulfoximine
-
D-(S)-methionine sulfoximine
-
D-(R)-methionine sulfoximine
The relationship between these stereoisomers is illustrated in the following diagram:
Structural Properties from Crystallographic Studies
While a crystal structure specifically for D-methionine sulfoximine is not available in the surveyed literature, a seminal study by Neidle and Rogers in 1970 detailed the crystal and molecular structure of (2S,SR)-methionine sulphoximine[3][4][5]. This corresponds to a mixture of the L-(S) and L-(R) diastereomers. This data provides the most accurate available insight into the bond lengths, angles, and overall conformation of the methionine sulfoximine molecule.
Crystallographic Data for (2S,SR)-Methionine Sulphoximine
The key crystallographic parameters for (2S,SR)-methionine sulphoximine are summarized in the table below[3][5]. It is reasonable to assume that the bond lengths and angles for the D-isomers would be very similar, with the primary difference being the spatial arrangement of the substituents around the chiral centers.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3][5] |
| Space Group | P212121 | [3][5] |
| Unit Cell Dimensions | a = 5.33 Å, b = 7.16 Å, c = 21.50 Å | [3][5] |
Note: Detailed atomic coordinates and individual bond lengths/angles were not available in the provided search snippets and would require accessing the full publication.
The conformation of the molecule in the crystalline state is influenced by intermolecular hydrogen bonding, a common feature in amino acid crystal structures.
Synthesis and Chiral Separation
The synthesis of methionine sulfoximine generally involves a two-step process: the oxidation of methionine to methionine sulfoxide, followed by imination of the sulfoxide. The stereochemical outcome of these reactions is critical in obtaining the desired D-isomers.
General Synthetic Approach
A common method for the preparation of methionine sulfoximine involves the reaction of methionine sulfoxide with an azide source, such as sodium azide, in the presence of a strong acid like sulfuric acid[6].
Protocol 4.1.1: General Synthesis of Methionine Sulfoximine (adapted from general principles)
This protocol describes the general chemical synthesis of methionine sulfoximine. Stereochemical control at the sulfur center is often not achieved in this direct approach, leading to a mixture of diastereomers.
-
Oxidation of D-Methionine:
-
Dissolve D-methionine in an appropriate solvent (e.g., water or acetic acid).
-
Add an oxidizing agent, such as hydrogen peroxide, dropwise while controlling the temperature.
-
Monitor the reaction for completion (e.g., by TLC).
-
Isolate the D-methionine sulfoxide product, which will be a mixture of (R)- and (S)-sulfoxides.
-
-
Imination of D-Methionine Sulfoxide:
-
Dissolve the D-methionine sulfoxide in a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum) under anhydrous conditions.
-
Carefully add a solid alkali metal azide (e.g., sodium azide) in portions, maintaining the reaction temperature between 25-50°C.
-
After the reaction is complete, the resulting methionine sulfoximine hydrogen sulfate can be purified by ion-exchange chromatography[6].
-
Chiral Separation of D-Methionine Sulfoximine Diastereomers
Due to the formation of diastereomers during synthesis, a robust separation method is essential to isolate the individual D-(S) and D-(R) isomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for this purpose.
Protocol 4.2.1: Chiral HPLC Separation of D-Methionine Sulfoximine Diastereomers (Method Development Guide)
This is a general guide for developing a chiral HPLC method, as a specific, validated protocol for D-methionine sulfoximine was not found in the provided literature. The principles are based on methods for separating related chiral amino acids.[7][8]
-
Column Selection:
-
Mobile Phase Selection:
-
A polar organic or reversed-phase mobile phase is typically used.
-
Initial Mobile Phase Composition: A mixture of methanol and water (e.g., 70:30 v/v) with a small amount of an acidic modifier (e.g., 0.02% formic acid) to control the ionization state of the amino acid[7].
-
Optimization: Vary the ratio of the organic modifier and the aqueous phase. The retention on CHIROBIOTIC phases can sometimes exhibit a "U-shaped" profile, with high retention at both high and low organic modifier concentrations[7]. Adjusting the type and concentration of the acidic or basic modifier can also significantly impact selectivity.
-
-
Detection:
-
As methionine sulfoximine lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is typically used[7].
-
-
Sample Preparation:
-
Dissolve the mixture of D-methionine sulfoximine diastereomers in the mobile phase at a suitable concentration (e.g., 1 mg/mL)[7].
-
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum of methionine sulfoximine is expected to show characteristic signals for the methyl group attached to the sulfur, the methylene groups of the butyl chain, and the α-proton. In a study of L-methionine sulfoximine isolated from a natural source, the following signals were reported: a triplet for the α-proton (H-2) at ~3.90 ppm, two multiplets for the methylene protons (H-3 and H-4) at ~3.47 and ~2.39 ppm, and a singlet for the S-methyl group at ~3.17 ppm[10][11]. The downfield shift of the S-methyl protons is indicative of the electron-withdrawing nature of the sulfoximine group[10].
-
13C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For the aforementioned L-methionine sulfoximine, signals were observed for the carbonyl carbon (C-1) at ~175.8 ppm, the α-carbon (C-2) at ~55.9 ppm, the methylene carbons (C-3 and C-4) at ~28.6 and ~54.9 ppm respectively, and the S-methyl carbon at ~44.0 ppm[10][11].
Infrared (IR) Spectroscopy
The IR spectrum of methionine sulfoximine will exhibit characteristic absorption bands for its functional groups. The IR spectra of the L-(R) and L-(S) diastereomers show differences in the fingerprint region (1460-650 cm-1), which can be used for their differentiation[11]. Key expected absorptions include those for the N-H stretching of the amino and imido groups, C-H stretching of the alkyl chain, the C=O stretching of the carboxyl group, and S=O and S=N stretching of the sulfoximine moiety.
Biological Inactivity of D-Methionine Sulfoximine
The biological effects of methionine sulfoximine are exquisitely stereospecific. Extensive research has demonstrated that only the L-methionine-S-sulfoximine isomer is an effective inhibitor of glutamine synthetase and a potent convulsant[1]. Studies have shown that D-methionine-SR-sulfoximine (a mixture of the D-diastereomers) does not induce convulsions in mice[1]. This lack of activity is attributed to the inability of the D-isomers to bind effectively to the active site of glutamine synthetase. The enzyme's active site is highly stereoselective, and the spatial arrangement of the functional groups in the D-isomers prevents the necessary interactions for inhibition.
Conclusion
D-methionine sulfoximine represents a fascinating case study in the importance of stereochemistry in biological activity. While structurally very similar to its convulsant L-isomer, the specific arrangement of atoms in three-dimensional space renders it biologically inert with respect to glutamine synthetase inhibition. This guide has provided a detailed overview of the structural and stereochemical properties of D-methionine sulfoximine, drawing upon the available literature for crystallographic, synthetic, and spectroscopic data. Although specific experimental data for the D-isomers are sparse, by analogy with the L-isomers and related compounds, a clear picture of its molecular architecture emerges. For researchers in drug development and neuroscience, a thorough understanding of these properties is essential for the design of stereospecifically targeted molecules and for the use of D-methionine sulfoximine as a crucial negative control in experimental studies.
References
-
Neidle, S., & Rogers, D. (1970). Crystal and molecular structure of (2S,SR)-methionine sulphoximine. Journal of the Chemical Society B: Physical Organic, 694-699. [Link]
-
Rowe, W. B., & Meister, A. (1970). Identification of L-methionine-S-sulfoximine as the convulsant isomer of methionine sulfoximine. Proceedings of the National Academy of Sciences of the United States of America, 66(2), 500–506. [Link]
-
PubChem. (n.d.). Methionine Sulfoximine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Methionine sulfoximine. [Link]
- Google Patents. (1971). Process for the preparation of methionine sulfoximine. (U.S.
-
Chula Digital Collections. (1993). Absolute Configuration of L-Methionine sulfoximine as a Toxic Principle in Cnestis palala (Lour.) Merr. Chemical and Pharmaceutical Bulletin, 41(2), 388-390. [Link]
-
Giglio, J., Zoppolo, G., & Engler, H. (2018). HPLC with the chiral column. a) The resolution of the standard D, L... ResearchGate. [Link]
-
ResearchGate. (n.d.). Separation of D,L-methionine on Chloro-E-CSP column with different... [Link]
Sources
- 1. Advances in Enzymatic Synthesis of D-Amino Acids | MDPI [mdpi.com]
- 2. redalyc.org [redalyc.org]
- 3. Crystal and molecular structure of (2S,SR)-methionine sulphoximine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Crystal and molecular structure of (2S,SR)-methionine sulphoximine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
